molecular formula C18H26ClN3O5 B12739830 Naronapride metabolite M1 CAS No. 1346751-90-3

Naronapride metabolite M1

Cat. No.: B12739830
CAS No.: 1346751-90-3
M. Wt: 399.9 g/mol
InChI Key: YJSHQGHIZXDNHW-ZBFHGGJFSA-N
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Description

Naronapride metabolite M1 is a key metabolite of naronapride (also known as ATI-7505), an investigational drug characterized as a potent, orally active prokinetic agent . The parent compound, naronapride, functions as a 5-HT4 receptor agonist and also exhibits dopamine D2 receptor antagonistic activity . This dual mechanism of action makes it a subject of research for gastrointestinal motility disorders, with clinical investigations focused on conditions such as gastroparesis and gastroesophageal reflux disease (GERD) . As a metabolite, M1 is critical for conducting absorption, distribution, metabolism, and excretion (ADME) studies to fully understand the pharmacokinetic profile and biotransformation pathways of naronapride . Researchers can utilize this compound as a reference standard in analytical method development and validation, ensuring accurate quantification and identification in various biological matrices during preclinical and clinical research. This product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1346751-90-3

Molecular Formula

C18H26ClN3O5

Molecular Weight

399.9 g/mol

IUPAC Name

4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid

InChI

InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1

InChI Key

YJSHQGHIZXDNHW-ZBFHGGJFSA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O

Origin of Product

United States

Preparation Methods

The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.

Chemical Reactions Analysis

Naronapride metabolite M1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of a specific metabolite of Naronapride called "M1." However, the provided documents do offer data on the metabolism and potential uses of Naronapride itself.

Naronapride is a prokinetic drug with a dual mechanism of action, acting as a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist . It is designed to be minimally absorbed and locally active in the gut lumen, enhancing both efficacy and safety .

Clinical Studies and Applications of Naronapride

  • Gastrointestinal Disorders :
    • Naronapride is under development for treating unmet gastrointestinal (GI) indications in the upper and lower GI tract .
    • It has demonstrated dose-dependent accelerated gastric emptying in healthy volunteers .
    • Phase 3 ready for chronic idiopathic constipation (CIC) and gastro-esophageal reflux disease (GERD) .
    • A Phase 2b study is set to commence in H2 2024 for PPI-non-responsive symptomatic GERD, following FDA clearance .
    • A global multi-center Phase 2b MOVE-IT study is ongoing in gastroparesis, with topline results expected in mid-2025 .
  • Gastroparesis :
    • Naronapride is being investigated as a treatment for gastroparesis, a condition with few long-term treatment options .
    • A Phase II trial assesses the change from baseline in gastroparesis signs and symptoms, whether idiopathic or diabetic .

Pharmacokinetics and Metabolism of Naronapride

  • Metabolism :
    • Naronapride undergoes extensive metabolism, with rapid hydrolysis into 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) .
    • ATI-7500 is further metabolized through N-glucuronidation or cleavage to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid (ATI-7400), which then oxidizes into 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid (ATI-7100) .
    • Quinuclidinol, ATI-7500, ATI-7400, and ATI-7100 are major metabolites .
  • Excretion and Absorption :
    • Fecal excretion is the primary route of elimination .
    • Approximately 32% of the dose is excreted unchanged in feces .
    • Naronapride, ATI-7500, and quinuclidinol reach peak plasma levels within 1 hour .

Table: Overview of Naronapride Metabolism

MetaboliteDescription
NaronaprideActive compound; undergoes rapid hydrolysis
ATI-7500Primary metabolite; formed via hydrolysis of naronapride
ATI-7400Secondary metabolite; formed from ATI-7500 through side-chain oxidation
ATI-7100Tertiary metabolite; formed from ATI-7400 through further side-chain oxidation
QuinuclidinolMajor metabolite, with plasma area under the curve values approximately 72-fold that of naronapride

Safety and Efficacy

  • Naronapride has a favorable safety profile demonstrated across four Phase 2 trials .
  • In clinical studies, its side-effect profile was indistinguishable from placebo .

Mechanism of Action

The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key pharmacological and safety properties of M1 relative to naronapride and other 5-HT4 agonists:

Compound 5-HT4 Activity hERG Inhibition BBB Penetration Metabolite Activity Clinical Applications
Naronapride (ATI-7505) High Minimal No N/A Gastroparesis, GERD, CIC
M1 (ATI-7500) 100x lower None No Self (primary metabolite) N/A (inactive metabolite)
Cisapride High High No Not well-characterized Withdrawn due to cardiac risks
Prucalopride High Minimal Yes Not well-characterized CIC, chronic constipation
Velusetrag High Minimal Yes Not well-characterized Gastroparesis, constipation
Key Observations:

Metabolite Activity: M1’s significantly reduced 5-HT4 receptor activity (100-fold lower than naronapride) distinguishes it from metabolites of older drugs like cisapride, whose metabolites were implicated in cardiotoxicity . Unlike prucalopride and velusetrag, which cross the BBB and may cause headaches or dizziness, neither naronapride nor M1 enters the CNS, minimizing neuropsychiatric side effects .

Therapeutic Specificity :

  • Naronapride’s dual mechanism—5-HT4 agonism and D2 receptor antagonism—enhances prokinetic effects in both upper and lower gastrointestinal tracts . M1’s lack of interaction with these targets underscores its role as a safety-driven metabolite rather than a therapeutic agent .

Clinical and Preclinical Data

Biological Activity

Naronapride (ATI-7505) is a novel serotonin 5-HT4 receptor agonist that has garnered attention for its potential therapeutic applications in gastrointestinal motility disorders. Its metabolite, M1, plays a crucial role in understanding the pharmacological effects and safety profile of naronapride. This article delves into the biological activity of naronapride metabolite M1, examining its pharmacokinetics, pharmacodynamics, and clinical implications.

Overview of Naronapride and Its Metabolism

Naronapride is designed to act locally in the gastrointestinal tract with minimal systemic absorption. It functions as a dual-action agent, acting as both a 5-HT4 receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism is particularly beneficial for conditions such as gastroparesis and gastroesophageal reflux disease (GERD) .

Metabolism Pathway:
Upon administration, naronapride undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis to form its active metabolite, ATI-7500, which can further be converted into several other metabolites including ATI-7400 and ATI-7100. The metabolic pathway is summarized as follows:

MetaboliteFormation PathwayMajor Excretion Route
NaronaprideParent CompoundFeces (32% unchanged)
ATI-7500HydrolysisFeces (35.62%)
ATI-7400Two-carbon cleavage from ATI-7500Urine (7.77%)
ATI-7100Oxidation of ATI-7400Urine (minor)

Pharmacokinetics of this compound

The pharmacokinetic profile of naronapride and its metabolites indicates rapid absorption and metabolism. Following oral administration, peak plasma concentrations of naronapride and its metabolites are reached within 1 to 2 hours. Notably, the plasma half-lives of the major metabolites range from approximately 17.69 hours (ATI-7400) to 33.03 hours (ATI-7100), indicating prolonged activity in the system .

Key Pharmacokinetic Parameters

ParameterNaronaprideATI-7500ATI-7400ATI-7100
Peak Plasma Time (h)111.71.7
Half-Life (h)5.3617.6933.03-
% Dose Excreted in Urine32%36.56%16.28%1.58%

Pharmacodynamics and Biological Activity

The biological activity of this compound is primarily linked to its interaction with serotonin receptors in the gastrointestinal tract. As a potent agonist of the 5-HT4 receptor, M1 enhances gastrointestinal motility by promoting peristalsis and accelerating gastric emptying .

Clinical Implications:
Clinical studies have demonstrated that naronapride significantly improves symptoms in patients with gastrointestinal motility disorders, such as chronic idiopathic constipation and GERD . The dual-action mechanism allows for effective symptom relief while minimizing adverse effects typically associated with systemic serotonin modulation.

Case Studies

Several clinical trials have highlighted the efficacy of naronapride in treating motility disorders:

  • Gastroparesis Study : In a Phase II trial involving patients with gastroparesis, naronapride showed a statistically significant improvement in gastric emptying compared to placebo, with an accelerated gastric emptying time observed .
  • GERD Trial : A multi-center study evaluated naronapride's effectiveness in patients unresponsive to proton pump inhibitors (PPIs). Results indicated a notable reduction in symptoms such as heartburn and regurgitation among participants receiving naronapride compared to those on placebo .

Safety Profile

The safety profile of naronapride has been assessed across multiple clinical trials involving over 900 subjects. Adverse effects were generally mild to moderate and included gastrointestinal disturbances such as diarrhea and abdominal pain . Importantly, the local action of naronapride minimizes systemic side effects typically associated with other prokinetic agents.

Q & A

Advanced Research Question

  • Dimensionality Reduction: Apply partial least squares (PLS) regression to correlate M1 levels with transcriptomic or proteomic data. This identifies co-regulated pathways (e.g., serotonin/dopamine signaling, given M1’s parent drug mechanism) .
  • Pathway Enrichment Analysis: Use MetaboAnalyst or KEGG to map M1 into metabolic networks. Cross-reference with clinical outcomes (e.g., gastric emptying rates from Phase 2b trials ) .
  • Machine Learning: Train classifiers (e.g., random forests) on metabolomic data to predict M1’s role in patient subgroups (e.g., responders vs. non-responders in gastroparesis) .

How can the pharmacological activity of this compound be assessed relative to its parent compound?

Advanced Research Question

  • In Vitro Assays: Test M1’s affinity for 5HT4 and D2 receptors using competitive binding assays. Compare IC50 values to Naronapride’s (reported as 5HT4 agonist and D2 antagonist) .
  • Functional Studies: Measure intracellular cAMP levels (for 5HT4 agonism) and dopamine-induced prolactin release (for D2 antagonism) in cell lines .
  • Toxicokinetics: Evaluate species-specific metabolism using hepatocyte models. Prioritize metabolites with human-unique profiles or irreversible toxicity .

What strategies mitigate challenges in reproducing metabolomics findings for M1 across independent laboratories?

Advanced Research Question

  • Standard Reference Materials (SRMs): Use NIH Common Fund SRMs (e.g., NIST SRM 1950 for plasma) to calibrate instruments and validate inter-lab reproducibility .
  • Protocol Harmonization: Follow COSMOS guidelines for metadata reporting, including chromatography gradients and NMR pulse sequences .
  • Data Reanalysis: Publicly share raw files (e.g., via Metabolomics Workbench) to enable reprocessing with alternative tools (e.g., MetaboLab for NMR) .

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